REACTION_CXSMILES
|
Cl[C:2]1[C:8]([Cl:9])=[C:7]([CH3:10])[C:6]([Cl:11])=[C:5](Cl)[C:3]=1[NH2:4].C1(O)C=CC=CC=1.[H][H].Cl>[Pd].O.C1(C)C=CC=CC=1.[Ta]>[Cl:9][C:8]1[CH:2]=[C:3]([CH:5]=[C:6]([Cl:11])[C:7]=1[CH3:10])[NH2:4]
|
Name
|
2,3,5,6-tetrachloro-4-methylaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=C(C(=C1Cl)C)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ta]
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the pressurized vessel has been cooled
|
Type
|
TEMPERATURE
|
Details
|
heated to 90°
|
Type
|
CUSTOM
|
Details
|
separated from the catalyst
|
Type
|
DISTILLATION
|
Details
|
the combined toluene solutions are distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=C(C1C)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |